Ethyldichloroarsine

Hydrolysis kinetics Environmental fate modeling Decontamination science

Ethyldichloroarsine (ED), also designated dichloro(ethyl)arsine, is an organoarsenic compound with the molecular formula C₂H₅AsCl₂ and a molecular weight of 174.889 g/mol. As a member of the arsenical vesicant class, it exists as a colorless, mobile volatile liquid under standard conditions.

Molecular Formula C2H5AsCl2
Molecular Weight 174.89 g/mol
CAS No. 598-14-1
Cat. No. B1595755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyldichloroarsine
CAS598-14-1
Molecular FormulaC2H5AsCl2
Molecular Weight174.89 g/mol
Structural Identifiers
SMILESCC[As](Cl)Cl
InChIInChI=1S/C2H5AsCl2/c1-2-3(4)5/h2H2,1H3
InChIKeyLQSFEOMOHFPNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, benzene, ether, and water.

Ethyldichloroarsine (CAS 598-14-1): Core Chemical and Toxicological Baseline for Scientific Reference and Procurement Evaluation


Ethyldichloroarsine (ED), also designated dichloro(ethyl)arsine, is an organoarsenic compound with the molecular formula C₂H₅AsCl₂ and a molecular weight of 174.889 g/mol [1]. As a member of the arsenical vesicant class, it exists as a colorless, mobile volatile liquid under standard conditions [2]. The compound is historically recognized as a chemical warfare blister agent deployed during World War I and is now classified as an obsolete vesicant [1]. Structurally, the molecule adopts a trigonal pyramidal geometry with Cl-As-Cl and C-As-Cl bond angles approaching approximately 90°, attributable to the lone pair on the arsenic atom [1]. Its physical properties include a density of 1.742 g/cm³ at 14 °C, a melting point of -65 °C, and an estimated boiling point of 155.37 °C at 760 Torr [3]. ED demonstrates pronounced water reactivity, undergoing rapid hydrolysis to yield hydrochloric acid and solid arsenoxides, with concomitant loss of volatility and most vesicant properties [4]. In the context of scientific procurement, ethyldichloroarsine serves as a critical reference material for analytical method development, forensic toxicology, environmental monitoring, and CBRNE defense research, where traceable identity and quantified physicochemical behavior are essential differentiators from structurally analogous arsenicals.

Why Ethyldichloroarsine Cannot Be Generically Substituted: Differentiated Hydrolytic, Volatility, and Detection Profiles Among Arsenical Vesicants


The four principal organic arsenical vesicants—ethyldichloroarsine (ED), methyldichloroarsine (MD), phenyldichloroarsine (PD), and lewisite (L)—are not functionally interchangeable despite sharing a common dichloroarsine pharmacophore and blistering mechanism of action [1]. Critical differences in physicochemical properties, environmental persistence, analytical detectability, and regulatory control status render generic substitution scientifically invalid and operationally risky. ED exhibits aqueous solubility equivalent to MD at 1,000 mg/L at 20 °C, yet this value is double that of lewisite (500 mg/L) and stands in stark contrast to the insolubility of PD [2]. These divergent solubility profiles directly govern hydrolysis kinetics, decontamination requirements, and environmental fate modeling. Furthermore, volatilization behavior varies substantially across the class; arsenical vesicants are collectively more volatile than sulfur mustards, yet ED possesses distinct vapor pressure characteristics that influence inhalation hazard assessment and analytical method selection [3]. Critically, ED is explicitly enumerated in U.S. EPA Method 3535A (SW-846) as a target analyte for solid-phase extraction preparation of water samples, a regulatory-method designation that does not uniformly extend to all in-class analogs and thus imposes absolute procurement specificity for compliance-driven environmental testing [4]. The absence of direct substitutability is further compounded by the fact that ED, MD, and PD each bear unique military designations (ED, MD, PD) and are treated as distinct threat agents in CBRNE medical planning and emergency response protocols [1]. These compound-specific parameters mandate precise identity confirmation in any scientific or industrial context where analytical accuracy, regulatory compliance, or toxicological fidelity is required.

Ethyldichloroarsine (ED) Product-Specific Quantitative Evidence Guide: Differentiated Analytical, Physicochemical, and Regulatory Data


Aqueous Solubility Profile of Ethyldichloroarsine Relative to Lewisite and Phenyldichloroarsine

Ethyldichloroarsine (ED) exhibits an aqueous solubility of 1,000 mg/L at 20 °C, which is identical to methyldichloroarsine (MD) but represents a 2-fold higher water miscibility compared to lewisite (L, 500 mg/L at 20 °C) and a dramatically different solubility profile relative to phenyldichloroarsine (PD), which is classified as insoluble in water at the same temperature [1]. This quantitative solubility differential directly governs the rate and extent of hydrolytic degradation in environmental matrices.

Hydrolysis kinetics Environmental fate modeling Decontamination science

EPA SW-846 Method 3535A Inclusion: Ethyldichloroarsine as a Specifically Enumerated SPE Analyte

Ethyldichloroarsine (ED) is explicitly enumerated in U.S. EPA Method 3535A (SW-846) as a target compound for which solid-phase extraction (SPE) is validated for the preparation of water samples [1]. This method is listed under EPA's Selected Analytical Methods for Environmental Remediation and Recovery (SAM), designating ED alongside other high-priority analytes including organophosphorus pesticides, explosives, and pharmaceutical agents. While lewisite is separately addressed in other EPA analytical frameworks, the inclusion of ED by name in Method 3535A creates a specific regulatory-method-driven requirement for this compound in environmental monitoring protocols. Methyldichloroarsine (MD) and phenyldichloroarsine (PD) are not enumerated in the same SAM-listed SPE method documentation.

Environmental analytical chemistry Solid-phase extraction Regulatory compliance

Vapor Pressure and Volatilization Characteristics of Ethyldichloroarsine Among Dichloroarsine Derivatives

The vapor pressure of ethyldichloroarsine (ED) was quantitatively determined as part of a systematic study of nine organic arsines, establishing that ED exhibits a boiling point of 155.3 °C at 760 Torr and a density of 1.742 g/cm³ at 14 °C [1]. The compound is characterized as a colorless volatile liquid, with volatilization behavior that positions it within a class of arsenical vesicants that are collectively more volatile than sulfur mustard agents [2]. Comparative vapor pressure data from the same systematic study includes lewisite (C₂H₂AsCl₃), phenyldichloroarsine (C₆H₅AsCl₂), methyldichloroarsine (CH₃AsCl₂), and propyl dichloroarsine (C₃H₇AsCl₂), enabling cross-study comparison of relative volatilities across the homologous series [1]. The ethyl substitution on the arsenic center in ED yields volatility intermediate between methyl and longer-chain alkyl derivatives, a property that directly influences inhalation hazard assessment and air monitoring method sensitivity requirements.

Volatility assessment Inhalation toxicology Chemical agent dispersion modeling

Dermal and Ocular Toxicity Potency Classification: Ethyldichloroarsine in the Arsenical Vesicant Hierarchy

Within the arsenical vesicant class, ethyldichloroarsine (ED) is categorized as an incapacitating agent via the dermal absorption route, sharing this classification with phenyldichloroarsine (PD) [1]. In contrast, lewisite (L) is associated with more precisely quantified median incapacitating dose (ID₅₀) thresholds of less than 300 mg·min/m³ via ocular exposure and greater than 1,500 mg·min/m³ via dermal exposure [1]. The comparative inhalation toxicity values indicate that PD produces incapacitation at 633 mg·min/m³, while ED and MD share comparable vapor hazard profiles as low-persistence agents with rapid onset of effects following vapor exposure [2]. The blistering response to ED liquid is characterized by an exposure time of less than one minute to produce vesication, a threshold that defines its potency relative to sulfur mustards which typically exhibit longer latency periods [3].

CBRNE toxicology Vesicant potency ranking Medical countermeasures research

Hydrolytic Instability and Reactivity Profile: Ethyldichloroarsine Water-Reactive Classification and Decomposition Products

Ethyldichloroarsine (ED) is classified with three reactivity alerts: strong reducing agent, water-reactive, and air-reactive [1]. Upon contact with water or moist air, ED undergoes rapid hydrolysis to produce hydrochloric acid (HCl) or fumes of hydrogen chloride, with concurrent formation of solid arsenoxide precipitates [2]. This hydrolytic pathway results in loss of volatility and abrogation of most vesicant properties, a characteristic shared across arsenical vesicants but occurring with kinetics dependent on the specific organic substituent [2]. Critically, exposure of ED to acids or acid fumes triggers the emission of highly toxic fumes including chlorine-containing species, arsenic compounds, and phosgene, a decomposition profile that is not uniformly observed across all organoarsenicals . The compound is also incompatible with alcohols (with which it may ignite on contact), amines, aldehydes, and oxidizing agents, even weak ones [1].

Chemical reactivity Hydrolysis products Decontamination chemistry

NIST Standard Reference Database Inclusion: Ethyldichloroarsine Spectroscopic and Thermochemical Data Availability

Ethyldichloroarsine (ED) is catalogued in the NIST Chemistry WebBook (Standard Reference Database 69) with comprehensive reference data including IUPAC Standard InChI (InChI=1S/C2H5AsCl2/c1-2-3(4)5/h2H2,1H3), molecular weight (174.889 g/mol), and chemical structure information [1]. This inclusion provides access to peer-reviewed thermochemical and spectroscopic data that supports analytical method validation and compound identification. The NIST database entry is derived from the systematic volatility and vapor pressure study of nine organic arsines published in the Journal of the American Chemical Society (1948) [2]. While multiple arsenical vesicants, including lewisite, phenyldichloroarsine, and methyldichloroarsine, are also represented in the NIST Chemistry WebBook, the availability of these standardized reference data enables reproducible analytical method development and cross-laboratory data harmonization for ED [2].

Analytical reference data Spectroscopic identification Quality assurance

Ethyldichloroarsine (ED): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Environmental Monitoring and EPA Method-Compliant Water Analysis

Ethyldichloroarsine (ED) is a specifically enumerated target analyte under U.S. EPA Method 3535A (SW-846) for solid-phase extraction (SPE) preparation of water samples as part of the Selected Analytical Methods for Environmental Remediation and Recovery (SAM) program [1]. Environmental testing laboratories conducting remediation site assessments, groundwater monitoring, or emergency response analysis following suspected arsenical contamination must procure certified ED reference standards to validate method performance, establish calibration curves, and meet quality assurance/quality control (QA/QC) documentation requirements. The explicit enumeration of ED in this EPA method creates a compliance-driven procurement need that cannot be satisfied by substitution with methyldichloroarsine (MD) or phenyldichloroarsine (PD), which are not listed in the same SAM method documentation.

CBRNE Defense and Medical Countermeasures Research

Ethyldichloroarsine (ED) is one of four principal organic arsenical vesicants—alongside lewisite (L), methyldichloroarsine (MD), and phenyldichloroarsine (PD)—recognized in CBRNE medical planning and emergency response protocols [2]. The compound's rapid-onset blistering response (vesication following less than one minute of liquid exposure) [3] and its classification as an incapacitating dermal absorption agent [4] make it an essential reference material for: (1) personal protective equipment (PPE) permeation and breakthrough testing, (2) decontamination efficacy studies, and (3) development of medical countermeasures including chelation therapy protocols. The 2-fold higher aqueous solubility of ED (1,000 mg/L) compared to lewisite (500 mg/L) [5] further necessitates compound-specific decontamination formulation testing rather than reliance on lewisite-optimized protocols.

Forensic Toxicology and Chemical Attribution Signature Analysis

Forensic laboratories engaged in chemical attribution signature analysis and toxicological verification of alleged chemical weapons use require authentic reference materials for each distinct arsenical vesicant. Ethyldichloroarsine (ED) is distinguishable from its structural analogs by its ethyl substituent, which imparts unique chromatographic retention behavior and mass spectral fragmentation patterns. The availability of NIST Standard Reference Database entries for ED [6] supports the development of validated analytical methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound's reactivity profile—including its capacity to liberate phosgene upon acid contact and its alcohol-ignition hazard [7]—further differentiates it from lewisite and sulfur mustards in forensic degradation product analysis, where the detection of ethyl-substituted arsenoxide hydrolysis products provides compound-specific attribution evidence.

Volatile Organoarsenic Air Monitoring Method Development

Ethyldichloroarsine (ED) exhibits a boiling point of 155.3 °C at 760 Torr, which is approximately 35 °C lower than that of lewisite (190 °C) [8], translating to significantly higher vapor pressure and thus a more pronounced inhalation hazard profile under ambient conditions [9]. This enhanced volatility relative to other arsenical vesicants makes ED the preferred reference standard for developing and validating air monitoring methods targeting volatile organoarsenic species. Applications include: (1) workplace air monitoring in chemical demilitarization facilities, (2) environmental air sampling at former chemical weapons production or storage sites, (3) calibration of field-portable detection instruments used by first responders, and (4) validation of sorbent tube sampling methods such as those used in NIOSH or OSHA air monitoring protocols. The well-characterized vapor pressure data from the systematic 1948 JACS study of nine organic arsines provides the quantitative foundation for calculating airborne concentrations from analytical measurements.

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